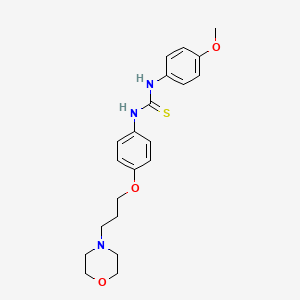![molecular formula C20H16N4O B12934596 Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- CAS No. 122479-18-9](/img/structure/B12934596.png)
Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core. This compound is of interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反应分析
Types of Reactions
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
科学研究应用
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a role in cell growth and apoptosis . The compound’s ability to bind to these targets and modulate their activity is crucial for its pharmacological effects .
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-b]thiazole Derivatives: These compounds also have a fused heterocyclic system and are studied for their pharmacological properties.
Uniqueness
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
122479-18-9 |
|---|---|
分子式 |
C20H16N4O |
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C20H16N4O/c25-20(16-10-5-2-6-11-16)21-14-17-19(15-8-3-1-4-9-15)23-18-12-7-13-22-24(17)18/h1-13H,14H2,(H,21,25) |
InChI 键 |
MJOAKMZFCWGBGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CNC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
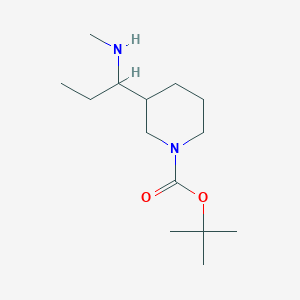

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
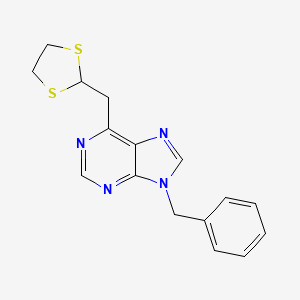
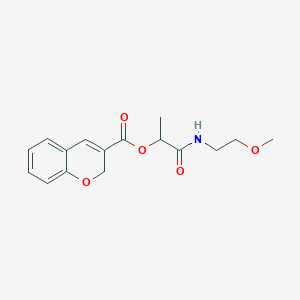
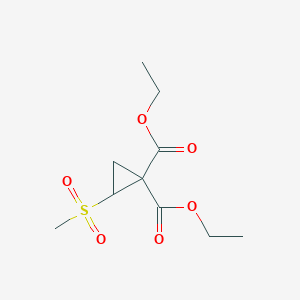
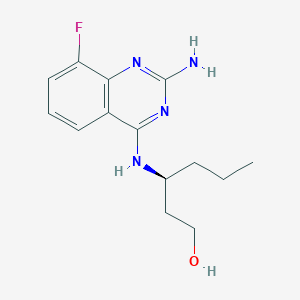
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)

![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
